molecular formula C11H14N2 B11771026 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine

3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine

Cat. No.: B11771026
M. Wt: 174.24 g/mol
InChI Key: UUCHKBVVQKJYQI-UHFFFAOYSA-N
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Description

3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine is a chemical compound with the molecular formula C11H14N2 It belongs to the class of isoquinolines, which are known for their diverse biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine can be achieved through several methods. One common approach involves the [2+2+2] cyclization of alkyl- or alkoxybenzenes with isobutyraldehyde and nitriles . This method is known for its simplicity and efficiency, allowing for the production of 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines under mild conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Mild oxidizing agents are used to convert the compound into iminium salts.

    Reduction: Reducing agents like sodium borohydride can be used for reduction reactions.

    Substitution: Alkyl halides are commonly used for N-alkylation reactions.

Major Products Formed: The major products formed from these reactions include N-substituted 3,4-dihydroisoquinolinone derivatives and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The exact pathways and targets may vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl group at the 3-position enhances its stability and reactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

3,3-dimethyl-4H-isoquinolin-1-amine

InChI

InChI=1S/C11H14N2/c1-11(2)7-8-5-3-4-6-9(8)10(12)13-11/h3-6H,7H2,1-2H3,(H2,12,13)

InChI Key

UUCHKBVVQKJYQI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)N)C

Origin of Product

United States

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